molecular formula C11H23BrOSi B8704064 (2-(1-Bromocyclopropyl)ethoxy)(tert-butyl)dimethylsilane CAS No. 923032-65-9

(2-(1-Bromocyclopropyl)ethoxy)(tert-butyl)dimethylsilane

Cat. No. B8704064
M. Wt: 279.29 g/mol
InChI Key: ZYONOSNIZWVBEU-UHFFFAOYSA-N
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Patent
US08063049B2

Procedure details

To a solution of the cyclopropyl alcohol (Step A) (1.303 g, 7.95 mmoles) in 30 ml anhydrous DCM was added anhydrous pyridine (1.2 ml, 1.1736 g, 14.8 mmoles), TBSOTf (2.7 ml, 3.1077 g, 11.76 mol) and the solution was stirred at room temperature for 16 h. It was extracted with CHCl3/brine and the organic fraction was dried with MgSO4. The solvent was reduced and the crude product purified using flash-column chromatography (CHCl3/hexanes 1:10, Rf=0.4). Yield: 0.796 g, 36%. 1H-NMR (500 MHz, CDCl3): δ=3.95-3.75 (t, 2H), 1.95-1.85 (t, 2H), 1.15-1.05 (m, 2H), 0.95-0.80 (m, 11H), 0.15-0.05 (s, 6H).
Quantity
1.303 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1([CH2:5][CH2:6][OH:7])[CH2:4][CH2:3]1.N1C=CC=CC=1.[Si:14](OS(C(F)(F)F)(=O)=O)([C:17]([CH3:20])([CH3:19])[CH3:18])([CH3:16])[CH3:15]>C(Cl)Cl>[Br:1][C:2]1([CH2:5][CH2:6][O:7][Si:14]([C:17]([CH3:20])([CH3:19])[CH3:18])([CH3:16])[CH3:15])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
1.303 g
Type
reactant
Smiles
BrC1(CC1)CCO
Name
Quantity
1.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2.7 mL
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
It was extracted with CHCl3/brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic fraction was dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the crude product purified

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC1(CC1)CCO[Si](C)(C)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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